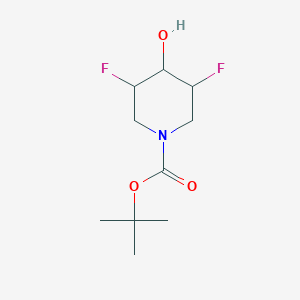
(1,7-Naphthyridin-8-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,7-Naphthyridin-8-yl)methanamine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a naphthyridine ring, which is a fused bicyclic structure containing nitrogen atoms The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents
準備方法
The synthesis of 1-(1,7-naphthyridin-8-yl)methanamine hydrochloride can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Industrial production methods often utilize metal-catalyzed synthesis and ring expansion reactions to achieve higher yields and purity .
化学反応の分析
1-(1,7-Naphthyridin-8-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the naphthyridine ring, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts.
科学的研究の応用
1-(1,7-Naphthyridin-8-yl)methanamine hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(1,7-naphthyridin-8-yl)methanamine hydrochloride involves its interaction with molecular targets such as bacterial DNA and enzymes. The compound can intercalate into the DNA structure, disrupting the replication process and leading to bacterial cell death . Additionally, it can inhibit the activity of certain enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
類似化合物との比較
1-(1,7-Naphthyridin-8-yl)methanamine hydrochloride can be compared with other naphthyridine derivatives such as:
1,8-Naphthyridine: Known for its antibacterial properties and used in the development of fluoroquinolone antibiotics.
1,5-Naphthyridine: Exhibits a variety of biological activities and is used in medicinal chemistry.
1,6-Naphthyridine: Used in the synthesis of metal complexes and has applications in materials science
特性
分子式 |
C9H10ClN3 |
|---|---|
分子量 |
195.65 g/mol |
IUPAC名 |
1,7-naphthyridin-8-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-6-8-9-7(3-5-11-8)2-1-4-12-9;/h1-5H,6,10H2;1H |
InChIキー |
KNCRRMHWZJNBFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=NC=C2)CN)N=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


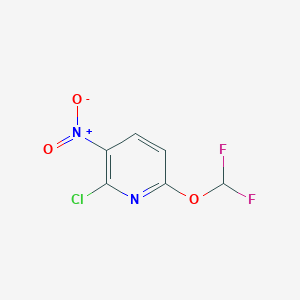
![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
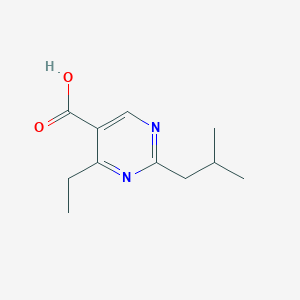
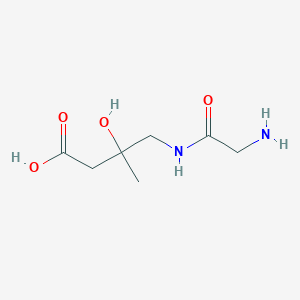
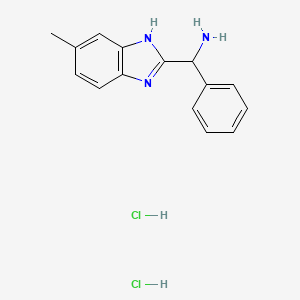
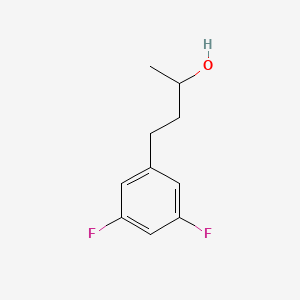
![methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate](/img/structure/B13518047.png)
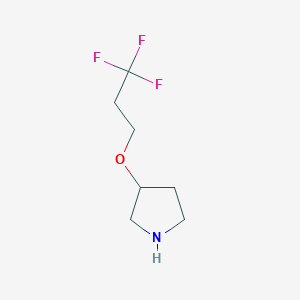
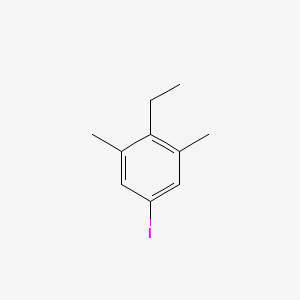
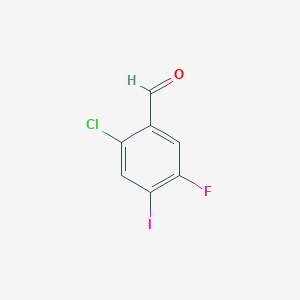
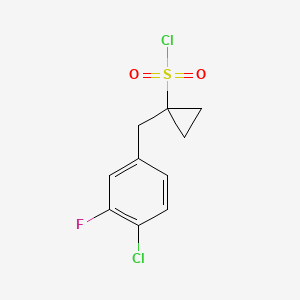
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13518085.png)

